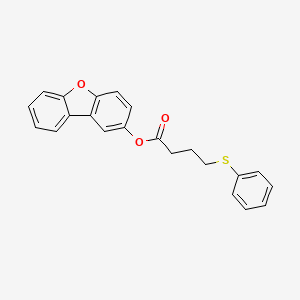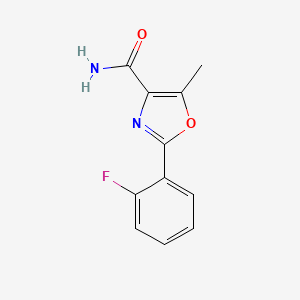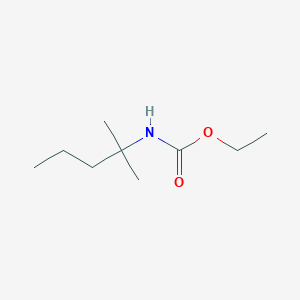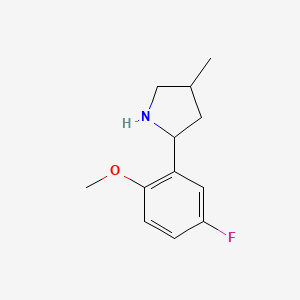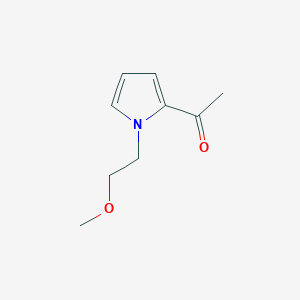
1-(1-(2-Methoxyethyl)-1H-pyrrol-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(2-Methoxyethyl)-1H-pyrrol-2-yl)ethanone is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound features a methoxyethyl group attached to the nitrogen atom and an ethanone group attached to the second carbon of the pyrrole ring. Its unique structure makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
The synthesis of 1-(1-(2-Methoxyethyl)-1H-pyrrol-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyethylamine with 2-acetylpyrrole under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature, followed by purification steps such as distillation or crystallization to isolate the final product.
Análisis De Reacciones Químicas
1-(1-(2-Methoxyethyl)-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the methoxyethyl group can be replaced by other nucleophiles such as halides or amines.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium or platinum, and specific temperature and pressure settings to optimize the reaction rates and yields.
Aplicaciones Científicas De Investigación
1-(1-(2-Methoxyethyl)-1H-pyrrol-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1-(1-(2-Methoxyethyl)-1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing the substrate from accessing the enzyme and thereby reducing its catalytic activity. The pathways involved in its mechanism of action can vary depending on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
1-(1-(2-Methoxyethyl)-1H-pyrrol-2-yl)ethanone can be compared with other similar compounds such as:
1-(2-Methoxyethyl)-1H-pyrrole: Lacks the ethanone group, making it less reactive in certain chemical reactions.
1-(1-(2-Hydroxyethyl)-1H-pyrrol-2-yl)ethanone: Contains a hydroxyethyl group instead of a methoxyethyl group, which can lead to different chemical and biological properties.
1-(1-(2-Methoxyethyl)-1H-indol-3-yl)ethanone: Features an indole ring instead of a pyrrole ring, resulting in different reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C9H13NO2 |
|---|---|
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
1-[1-(2-methoxyethyl)pyrrol-2-yl]ethanone |
InChI |
InChI=1S/C9H13NO2/c1-8(11)9-4-3-5-10(9)6-7-12-2/h3-5H,6-7H2,1-2H3 |
Clave InChI |
IBSALUSAIBIDJY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CN1CCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


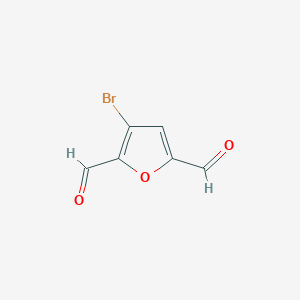
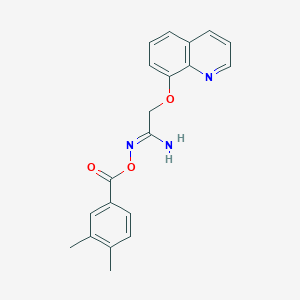
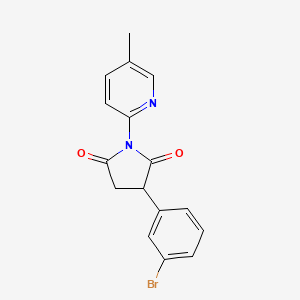
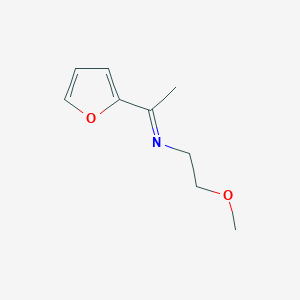


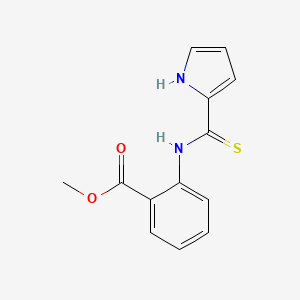
![2,6-Dimethoxy-N-[3-(1-propylcyclohexyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12882997.png)
